molecular formula C13H8F2N6S B11052004 3-(2,3-difluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,3-difluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11052004
M. Wt: 318.31 g/mol
InChI Key: UCGKZHIWKKKVEN-UHFFFAOYSA-N
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Description

3-(2,3-difluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a triazolo-thiadiazole core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-difluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-difluoroaniline with 5-methyl-1H-pyrazole-3-carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired triazolo-thiadiazole ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-difluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with nucleophiles replacing fluorine atoms.

Scientific Research Applications

3-(2,3-difluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2,3-difluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-difluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(2,3-difluorophenyl)-6-(5-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(2,3-difluorophenyl)-6-(5-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of 3-(2,3-difluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern and the presence of both fluorine atoms and a pyrazole ring. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H8F2N6S

Molecular Weight

318.31 g/mol

IUPAC Name

3-(2,3-difluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H8F2N6S/c1-6-5-9(17-16-6)12-20-21-11(18-19-13(21)22-12)7-3-2-4-8(14)10(7)15/h2-5H,1H3,(H,16,17)

InChI Key

UCGKZHIWKKKVEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C2=NN3C(=NN=C3S2)C4=C(C(=CC=C4)F)F

Origin of Product

United States

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